molecular formula C20H18BrN3OS B2381673 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 872694-82-1

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2381673
CAS No.: 872694-82-1
M. Wt: 428.35
InChI Key: MVWNBDFCBSEMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-bromophenyl group. A thioether linkage connects the pyridazine ring to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group at the nitrogen atom. This structure combines aromatic bromination, sulfur-based linkages, and sterically hindered substituents, making it a candidate for diverse biological and material science applications.

For example, similar thioacetamides are synthesized by reacting thioacetic acid derivatives with appropriate amines under carbodiimide (e.g., EDC·HCl) activation in dichloromethane with triethylamine as a base .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNBDFCBSEMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The thioacetamide moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyridazine derivative with 2,3-dimethylaniline under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide as an anticancer agent. The compound has shown promising results against various cancer cell lines:

  • In Vitro Studies : The compound was tested against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). It exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. For instance, one study reported an IC50 of 5.71 µM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 µM) .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as bromine on the phenyl ring has been correlated with enhanced anticancer activity. This suggests that modifications to the compound's structure could further optimize its efficacy .

Anticonvulsant Properties

The anticonvulsant potential of this compound has also been investigated:

  • Animal Models : In various seizure models (e.g., maximal electroshock (MES), pentylenetetrazol (PTZ)), the compound demonstrated significant protective effects against induced seizures. The SAR studies indicated that specific substitutions on the phenyl ring could enhance anticonvulsant activity .
  • Mechanistic Insights : The mechanism by which this compound exerts its anticonvulsant effects may involve modulation of neurotransmitter systems or ion channels, although further studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis of Pyridazine Derivatives : Researchers synthesized a series of pyridazine-thioamide derivatives, including variations of the original compound. These derivatives were screened for their biological activities, revealing that specific structural modifications led to enhanced potency against both cancer and seizure models .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, aiding in the design of more effective analogs .

Mechanism of Action

The mechanism by which 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyridazine/Pyrimidine Cores

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Core : Pyridazin-3(2H)-one (oxidized pyridazine).
  • Substituents : 4-Bromophenyl, 4-methoxybenzyl, and methyl groups.
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
  • Comparison : The target compound lacks the 6-oxo group and methoxybenzyl substituent but includes a sulfur atom and 2,3-dimethylphenyl group. These differences may reduce FPR2 affinity but enhance lipophilicity and metabolic resistance.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
  • Core : Pyrimidin-6-one.
  • Substituents : 4-Bromophenyl and methyl groups.
  • Activity : Exhibits anticonvulsant properties (ED₅₀ = 38.7 mg/kg in seizure models) with a therapeutic index (TI) of 2.2 .
  • The 2,3-dimethylphenyl group in the target compound could reduce neurotoxicity compared to simpler aryl substituents.

Thioacetamide Derivatives with Heterocyclic Systems

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)
  • Core: Triazinoindole.
  • Substituents : 4-Bromophenyl and methyl groups.
  • Synthesis : 95% purity achieved via carbodiimide-mediated coupling .
  • Comparison: The triazinoindole core offers planar rigidity, which may enhance protein binding. The target compound’s pyridazine ring provides less conjugation but greater synthetic accessibility.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
  • Core : Pyrazine.
  • Substituents : 4-Bromophenyl.
  • Structural Data : Dihedral angle of 54.6° between aromatic rings; intramolecular C–H···O hydrogen bonds stabilize conformation .
  • Comparison : The pyrazine ring’s electron-deficient nature contrasts with pyridazine’s moderate aromaticity. The target compound’s thioether linkage may increase steric bulk compared to the acetamide’s oxygen atom.

Functional Analogues in Agrochemical and Pharmaceutical Contexts

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • Core : Chloroacetamide.
  • Comparison : The chloroacetamide group is common in agrochemicals, but the target compound’s sulfur atom and pyridazine ring likely reduce phytotoxicity and redirect bioactivity toward mammalian targets.

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Bioactivity/Application Notable Properties
Target compound Pyridazine 6-(4-BrPh), S-linkage, 2,3-diMePh Hypothesized CNS/Protein targets High lipophilicity, steric bulk
N-(4-BrPh)-2-[5-(4-MeOPh)-pyridazinone] Pyridazin-3(2H)-one 4-MeOPh, 4-BrPh FPR2 agonist Calcium mobilization
Anticonvulsant pyrimidinone Pyrimidin-6-one 4-BrPh, thioacetamide ED₅₀ = 38.7 mg/kg TI = 2.2, neurotoxicity observed
Compound 26 (triazinoindole) Triazinoindole 4-BrPh, methyl group Protein interaction studies 95% purity, planar rigidity
2-(4-BrPh)-N-(pyrazin-2-yl)acetamide Pyrazine 4-BrPh, acetamide Structural model Dihedral = 54.6°, H-bonding

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridazine ring, a thioether linkage, and an acetamide moiety, which may contribute to its interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is C19H20BrN5OSC_{19}H_{20}BrN_{5}OS, and it has a molecular weight of approximately 421.3 g/mol. The structure includes:

  • A pyridazine ring as the core.
  • A 4-bromophenyl group that enhances lipophilicity.
  • A thioacetamide moiety which may participate in hydrogen bonding.
  • A 2,3-dimethylphenyl substituent that potentially influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The thioacetamide moiety can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The bromophenyl group can interact with hydrophobic pockets in proteins, modulating receptor activity and downstream signaling pathways.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, influencing gene expression or replication processes.

Biological Activity and Case Studies

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are summarized findings from relevant studies:

Study FocusFindings
Antimalarial Activity A series of thiazole derivatives were evaluated for their activity against Plasmodium falciparum, showing significant potency linked to structural modifications .
Leishmanicidal Activity Hybrid compounds derived from thiazole exhibited promising leishmanicidal effects against Leishmania infantum, indicating the potential for developing new treatments for leishmaniasis .
Cytotoxicity Studies Compounds similar to this compound showed low cytotoxicity in mammalian cell lines while maintaining high activity against target pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

  • The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity.
  • Non-bulky substituents are preferred at ortho positions for optimal interaction with biological targets .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyridazine core.
  • Introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Thioether formation through nucleophilic substitution reactions.
  • Coupling with 2,3-dimethylaniline under controlled conditions.

Optimization of these synthetic routes is crucial for enhancing yield and purity for potential industrial applications .

Q & A

Q. What are the standard synthetic routes and optimization strategies for synthesizing 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide?

The synthesis involves multi-step reactions, including thioether bond formation between pyridazine and acetamide derivatives. Key optimization parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR validate aromatic proton environments and carbon frameworks, particularly the 4-bromophenyl and pyridazin-3-ylthio groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ peak at m/z 456.08) .
  • Infrared (IR) spectroscopy : Identifies thioamide (C=S stretch ~1150 cm1^{-1}) and acetamide (N-H bend ~1550 cm1^{-1}) functional groups .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Unreacted intermediates : Residual pyridazine or acetamide precursors are removed via liquid-liquid extraction (e.g., aqueous/organic phase separation) .
  • Oxidation byproducts : Use of inert atmospheres (N2_2/Ar) prevents thioether oxidation to sulfoxides/sulfones .
  • Purification validation : HPLC with UV detection (λ = 254 nm) monitors purity thresholds .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) assess baseline activity .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination) evaluate target engagement .
  • Solubility/pharmacokinetics : LogP measurements and microsomal stability tests guide further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Batch variability analysis : Compare compound purity (via HPLC) and stereochemical consistency (via chiral chromatography) across studies .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies plausible binding conformations to explain divergent activity .

Q. What strategies are effective for designing analogs to improve selectivity in structure-activity relationship (SAR) studies?

  • Substituent modulation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to alter target affinity .
  • Scaffold hopping : Integrate bioisosteres (e.g., replacing pyridazine with pyrimidine) to reduce off-target effects .
  • Pharmacophore mapping : QSAR models prioritize analogs with optimized steric/electronic properties .

Q. What role do computational methods play in elucidating the compound’s mechanism of action?

  • Molecular dynamics simulations : Predict stability of ligand-receptor complexes (e.g., with kinases) over 100-ns trajectories .
  • ADMET profiling : SwissADME or ProTox-II forecasts toxicity risks (e.g., hepatotoxicity) and bioavailability .
  • Free-energy calculations : MM-GBSA estimates binding energies to rank analogs .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points (>200°C typical for acetamide derivatives) .
  • Photodegradation : UV-Vis spectroscopy monitors degradation under light exposure (λ > 300 nm) .
  • Solution stability : pH-dependent stability assessed via LC-MS in buffers (pH 2–9) .

Q. What comparative analyses are essential when evaluating this compound against structurally similar analogs?

  • Crystallographic comparisons : Single-crystal X-ray diffraction (as in ) identifies conformational differences in solid-state packing .
  • Biological potency : Parallel IC50_{50} determination in assays comparing bromophenyl vs. chlorophenyl derivatives .
  • Meta-analysis : Systematic reviews of PubChem/ChemBL data highlight trends in substituent effects .

Q. What experimental approaches are used to identify the compound’s primary biological targets?

  • Chemoproteomics : Activity-based protein profiling (ABPP) with clickable probes identifies engaged targets .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries pinpoint genes modulating compound sensitivity .
  • Thermal shift assays : Detect protein stabilization upon ligand binding (e.g., CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.